molecular formula C23H17BrN2O2 B2570244 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one CAS No. 867135-67-9

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Cat. No.: B2570244
CAS No.: 867135-67-9
M. Wt: 433.305
InChI Key: LEDAVBSJQUYIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a specialized small molecule designed for research applications, featuring a complex structure that incorporates both 4-bromobenzoyl and p-tolylamino substituents on an isoquinolin-1(2H)-one core. Isoquinolinone derivatives are a subject of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. This compound is provided as a high-purity solid for use in early-stage discovery research. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a pharmacological tool for in vitro assay development and target validation. Its structure suggests potential for investigating kinase inhibition, protein-protein interactions, and other cellular pathways. This product is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and purity. 4-(4-Bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

867135-67-9

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.305

IUPAC Name

4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one

InChI

InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28)

InChI Key

LEDAVBSJQUYIKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Composition

  • Molecular Formula: C18_{18}H16_{16}BrN2_2O
  • Molecular Weight: 372.24 g/mol
  • IUPAC Name: 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

The compound features a complex isoquinoline core substituted with a bromobenzoyl group and a p-tolylamino moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows potential antifungal effects against Candida species. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer properties. The results showed that 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by inducing apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Study 3: Neuroprotection

A neuroprotection study published in Neuroscience Letters demonstrated that treatment with 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The compound increased the expression of key antioxidant proteins, suggesting a mechanism involving oxidative stress mitigation .

Data Summary

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in MCF-7 and HT-29 cells
AntimicrobialMIC against Staphylococcus aureus: 32 µg/mL
NeuroprotectiveReduces neuronal apoptosis; upregulates antioxidants

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the compound's efficacy as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases complicated by depression. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), both of which are critical in the pathophysiology of Alzheimer's disease and other cognitive disorders .

Key Findings :

  • Inhibition Potency : Compounds derived from isoquinoline, including 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one, demonstrated high selectivity and potency against MAO-B and BuChE, with IC50 values indicating effective inhibition .
  • Cell Viability : Cytotoxicity assays showed that these compounds maintain over 90% cell viability at effective concentrations, suggesting a favorable safety profile for further development .

Antidepressant Activity

The antidepressant potential of this compound has been evaluated using the forced swim test (FST), revealing significant reductions in immobility time, which correlates with enhanced antidepressant effects . The study suggests that the compound may help in managing depression associated with neurodegenerative disorders.

Alzheimer's Disease

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for Alzheimer's treatment. The design of benzothiazole–isoquinoline derivatives has shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus improving synaptic transmission .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes such as MAO-B and AChE. These studies indicate that the compound effectively binds to key sites on these enzymes, which is crucial for its inhibitory action .

Summary of Case Studies

Study FocusFindingsReference
Neuropharmacological EvaluationSignificant MAO-B and BuChE inhibition; high selectivity
Antidepressant ActivityReduced immobility in FST; potential for treating depression
Molecular DockingEffective binding to MAO-B and AChE; supports therapeutic potential

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Substituent Position and Planarity: The target compound’s 4-bromobenzoyl group contrasts with 3-substituted analogs like 3-(3-bromobenzyl)isoquinolinone . The latter exhibits a trans geometry (torsion angle: -178.69°) and interplanar angle of 75.95°, which may reduce π-π stacking compared to the target compound’s planar benzoyl group.

Functional Group Impact: Bromobenzoyl vs. Bromobenzyl: The benzoyl group (C=O) in the target compound introduces electron-withdrawing effects, increasing acidity at adjacent positions compared to the benzyl group in ’s compound . p-Tolylamino vs.

Amino or methyl groups at position 3 (Evidences 4, 6) may reduce steric hindrance compared to bulkier p-tolylamino or benzoyl groups, affecting target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.